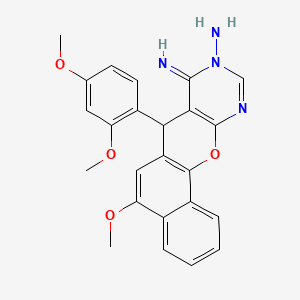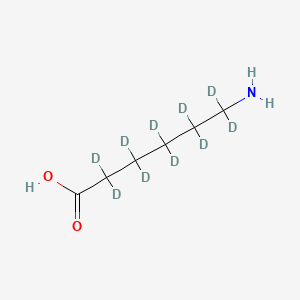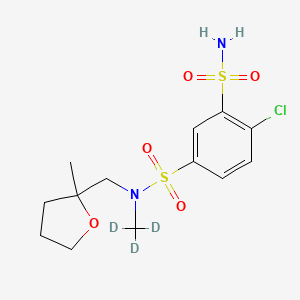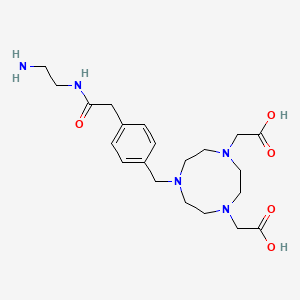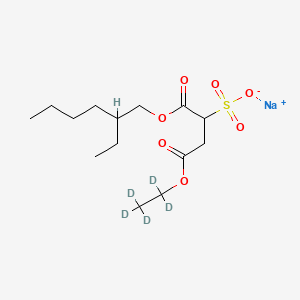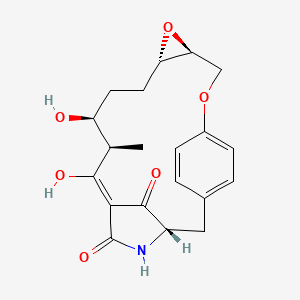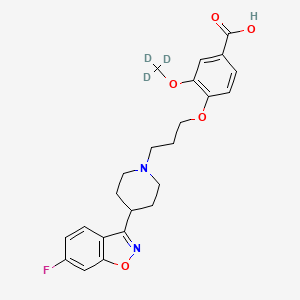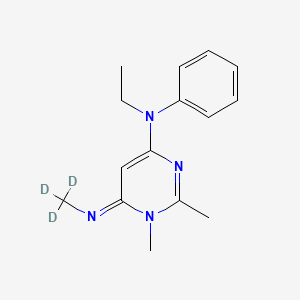
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl group, two methyl groups, a phenyl group, and a trideuteriomethylimino group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced through alkylation and arylation reactions using suitable reagents like alkyl halides and aryl halides.
Incorporation of the Trideuteriomethylimino Group: The trideuteriomethylimino group can be introduced through a nucleophilic substitution reaction using trideuteriomethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms
Substitution: Substituted derivatives with new functional groups replacing existing ones
Aplicaciones Científicas De Investigación
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their effects on enzymes, receptors, and cellular processes.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as electronic or optical materials.
Isotope Labeling: The presence of trideuteriomethyl groups makes the compound useful in isotope labeling studies, where deuterium-labeled compounds are used to trace metabolic pathways or reaction mechanisms.
Mecanismo De Acción
The mechanism of action of N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-1,2-dimethyl-N-phenylpyrimidin-4-amine: Lacks the trideuteriomethylimino group, which may result in different biological activity and stability.
N-ethyl-1,2-dimethyl-N-phenyl-6-methyliminopyrimidin-4-amine: Contains a methylimino group instead of a trideuteriomethylimino group, which may affect its isotopic labeling applications.
Uniqueness
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine is unique due to the presence of the trideuteriomethylimino group, which provides distinct advantages in isotope labeling studies. This feature allows researchers to trace the compound’s metabolic fate and reaction mechanisms more accurately compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C15H20N4 |
|---|---|
Peso molecular |
259.36 g/mol |
Nombre IUPAC |
N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine |
InChI |
InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3/i3D3 |
Clave InChI |
JABSKGQQWUDVRU-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N=C1C=C(N=C(N1C)C)N(CC)C2=CC=CC=C2 |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





